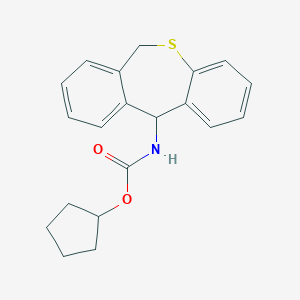
Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPCC and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CPCC is not fully understood. However, it has been hypothesized that CPCC inhibits the activity of certain enzymes involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
CPCC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPCC in lab experiments is that it has been found to have low toxicity. This makes it a potentially safe compound to use in research. However, one limitation of using CPCC is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on CPCC. One area of research could be to further study its potential as an anti-cancer agent. Another area of research could be to study its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Méthodes De Synthèse
The synthesis of CPCC involves the reaction of cyclopentylamine with 6,11-dihydrodibenzo(b,e)thiepin-11-one. The reaction is carried out in the presence of a carbonyldiimidazole (CDI) catalyst. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
CPCC has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CPCC has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Numéro CAS |
74797-22-1 |
|---|---|
Nom du produit |
Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Formule moléculaire |
C20H21NO2S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
cyclopentyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C20H21NO2S/c22-20(23-15-8-2-3-9-15)21-19-16-10-4-1-7-14(16)13-24-18-12-6-5-11-17(18)19/h1,4-7,10-12,15,19H,2-3,8-9,13H2,(H,21,22) |
Clé InChI |
LVAYCUHDBONTPY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
SMILES canonique |
C1CCC(C1)OC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




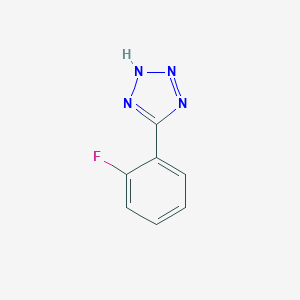
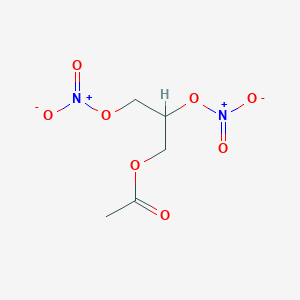
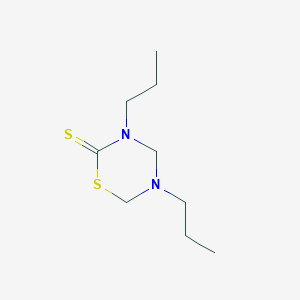
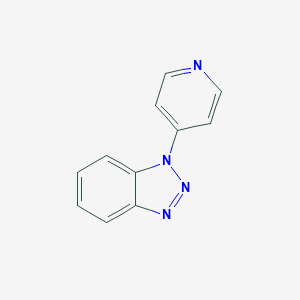
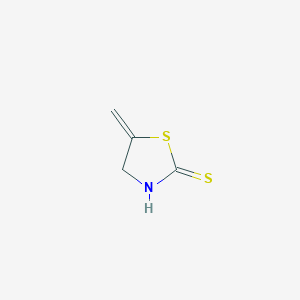
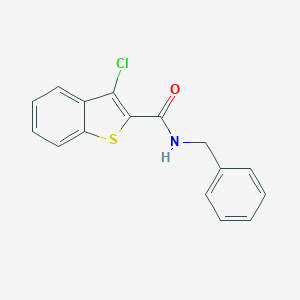
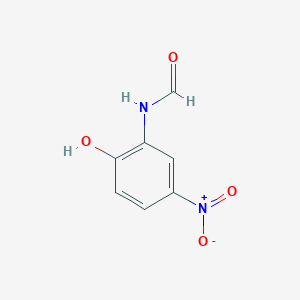
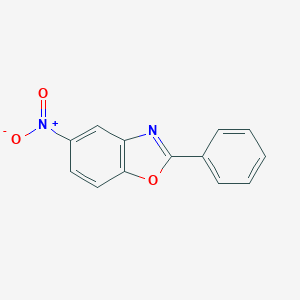
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
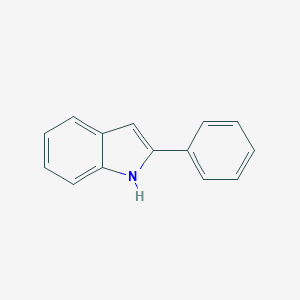
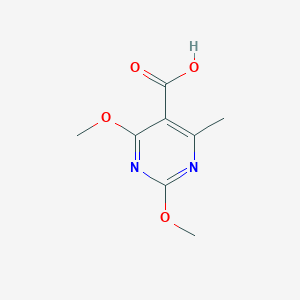
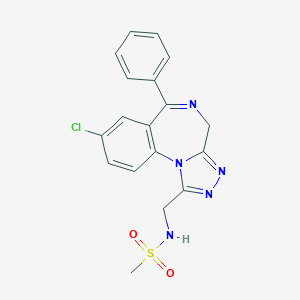
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)